5-Bromo-2-methylnicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

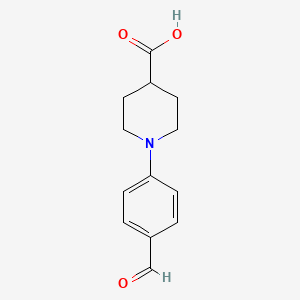

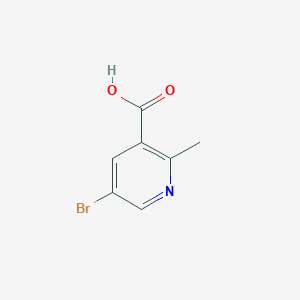

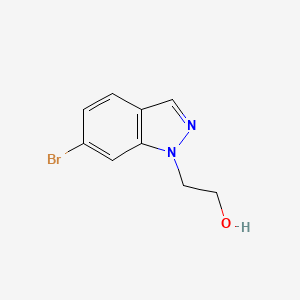

5-Bromo-2-methylnicotinic acid, also known as 5-bromo-2-methylpyridine-3-carboxylic acid, is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.032 . It is a solid substance with a density of 1.7±0.1 g/cm3 .

Synthesis Analysis

The synthesis of 5-Bromo-2-methylnicotinic acid can be achieved through several steps. One method involves starting with dimethyl terephthalate as the raw material. The compound is then subjected to a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process has been successfully run on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylnicotinic acid consists of a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 2nd position . The 3rd position of the ring is attached to a carboxylic acid group .Physical And Chemical Properties Analysis

5-Bromo-2-methylnicotinic acid has a boiling point of 322.2±42.0 °C at 760 mmHg and a flash point of 148.6±27.9 °C . The exact melting point is not available . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Industrial Process Scale-Up

It has been used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid . This is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

Research and Experimental Use

“5-Bromo-2-methylnicotinic acid” is offered for experimental and research use . It provides a platform for researchers to explore its potential applications and understand its properties .

Synthesis of Halogenated Heterocycles

This compound is used in the synthesis of halogenated heterocycles . These heterocycles have diverse applications in medicinal chemistry and drug design .

Synthesis of Other Brominated Compounds

“5-Bromo-2-methylnicotinic acid” can be used as a starting material for the synthesis of other brominated compounds . These compounds have various applications in organic synthesis .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Bromo-2-methylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin is a crucial component of the coenzymes NAD and NADP, which play vital roles in cellular metabolism . Therefore, the primary targets of 5-Bromo-2-methylnicotinic acid are likely to be the same enzymes and biochemical pathways that interact with niacin and its coenzymes .

Mode of Action

Given its structural similarity to niacin, it may interact with the same targets . Niacin and its coenzymes are involved in numerous redox reactions in the body, acting as electron donors or acceptors . Therefore, 5-Bromo-2-methylnicotinic acid may influence these reactions, potentially modulating metabolic processes .

Biochemical Pathways

Niacin is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins . It plays a role in the production of ATP, DNA repair, cell signaling, and the production of steroid hormones . As a derivative of niacin, 5-Bromo-2-methylnicotinic acid may affect these same pathways .

Pharmacokinetics

Niacin is known to be well-absorbed in the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine

Result of Action

Given its similarity to niacin, it may have similar effects, such as influencing metabolic processes and potentially having a role in cell signaling and dna repair .

Propiedades

IUPAC Name |

5-bromo-2-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKYARFQYAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593632 |

Source

|

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylnicotinic acid | |

CAS RN |

351003-02-6 |

Source

|

| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)